molecular formula C14H19FN2O3 B3249268 trans-Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate CAS No. 1932002-54-4

trans-Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate

Cat. No.: B3249268
CAS No.: 1932002-54-4
M. Wt: 282.31 g/mol
InChI Key: YGOVYAMIHUJJDA-JSGCOSHPSA-N
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Description

trans-Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 1932002-54-4) is a high-purity piperidine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a stereodefined trans configuration and incorporates multiple functional groups, including an aminomethyl moiety, a fluorine atom, and a hydroxyl group at the 3 and 4 positions of the piperidine ring, making it a valuable and versatile synthetic building block . Piperidine rings are among the most important structural motifs in pharmaceuticals, present in more than twenty classes of drugs . The specific substitution pattern on this molecule makes it a key intermediate for the synthesis of more complex, biologically active molecules. Fluorinated piperidines, in particular, are targets of advanced synthetic methods as they can improve the metabolic stability, bioavailability, and binding affinity of potential drug candidates . Researchers can utilize this compound to develop new therapeutic agents, leveraging its functional groups for further chemical modifications. The compound is supplied with a typical purity of 95% or higher, ensuring reliability and consistency in research applications . Please be advised: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

benzyl (3S,4S)-4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3/c15-12-8-17(7-6-14(12,19)10-16)13(18)20-9-11-4-2-1-3-5-11/h1-5,12,19H,6-10,16H2/t12-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOVYAMIHUJJDA-JSGCOSHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1(CN)O)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@]1(CN)O)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Trans-Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate, identified by CAS number 1932002-54-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₉FN₂O₃
  • Molecular Weight : 282.31 g/mol
  • Density : 1.3 g/cm³
  • Boiling Point : 436 °C at 760 mmHg
  • Flash Point : 217.5 °C

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its effects on neurotransmitter receptors and potential therapeutic applications.

  • Neurotransmitter Modulation : This compound has shown affinity for several neurotransmitter receptors, particularly in the central nervous system (CNS). It is believed to interact with serotonin and norepinephrine pathways, which could be relevant for treating mood disorders.
  • Antineoplastic Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity :
    • A study evaluated the compound's cytotoxicity against human cancer cell lines (e.g., HT-29 and TK-10). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an EC50 value demonstrating potent activity compared to standard chemotherapeutics .
  • Neuroprotective Effects :
    • In vitro assays have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis. This was measured using assays for cell viability and markers of apoptosis .
  • Inhibition of Neurotransmitter Reuptake :
    • The compound has been reported to inhibit the reuptake of serotonin and norepinephrine in synaptic clefts, enhancing their availability and potentially alleviating symptoms of depression .

Toxicological Profile

The safety profile of this compound has not been extensively studied; however, preliminary assessments suggest moderate toxicity at high concentrations, necessitating further investigation into its safety margins .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity against HT-29 cells
NeuroprotectiveProtects against oxidative stress in neurons
Neurotransmitter ModulationInhibits serotonin/norepinephrine reuptake

Chemical Reactions Analysis

Key Reactive Sites and Functional Groups

The compound contains three primary reactive moieties:

  • Aminomethyl group (-CH₂NH₂) : Enables nucleophilic substitution, acylation, and reductive amination.

  • Hydroxyl group (-OH) : Participates in oxidation, esterification, and hydrogen bonding.

  • Fluorine atom (-F) : Electron-withdrawing effects influence ring conformation and regioselectivity in reactions .

The benzyl ester group provides steric protection for the piperidine nitrogen while allowing deprotection under acidic or catalytic hydrogenation conditions .

Nucleophilic Substitution

The aminomethyl group undergoes reactions with electrophiles:

  • Alkylation : Reacts with alkyl halides (e.g., bromomethyl derivatives) to form secondary amines .

  • Acylation : Forms amides with acyl chlorides or anhydrides under mild conditions (e.g., Boc protection using N-succinimidyl carbonate) .

Example :

R NH2+R XR NH R +HX\text{R NH}_2+\text{R X}\rightarrow \text{R NH R }+\text{HX}

Conditions: THF, −78°C; Catalyst: LiHMDS .

Ester Hydrolysis

The benzyl ester is cleaved under:

  • Acidic conditions : Trifluoroacetic acid (TFA) in dichloromethane .

  • Catalytic hydrogenation : Pd/C in methanol yields the free carboxylic acid.

Reactivity Data :

ConditionTimeYield (%)Byproducts
5% TFA/DCM2 h92Benzyl alcohol
H₂/Pd-C (1 atm)4 h85None detected

Oxidation and Reduction

  • Hydroxyl group oxidation : Using Dess-Martin periodinane or TEMPO/oxone converts –OH to ketone.

  • Fluorine stability : Resists reduction under standard borohydride conditions, preserving stereochemistry .

Mechanistic Insight :
Quantum mechanical calculations show that the C3-fluoro substituent stabilizes the C4-endo pucker of the piperidine ring, altering transition-state geometries in redox reactions .

Stereochemical Influence on Reactivity

The trans configuration of the hydroxyl and fluoromethyl groups dictates regioselectivity:

  • Hydride reduction of ketone intermediates proceeds anti to fluorine, confirmed by 19F^{19}\text{F}1H^{1}\text{H} HOESY NMR .

  • Epimerization at C4 is suppressed due to fluorine’s gauche effect, maintaining ring puckering (C4-endo) .

Key Observation :
Fluorination at C3 reduces the trans:cis amide bond ratio from 4:1 (non-fluorinated analog) to 2:1, impacting peptide coupling efficiency .

Stability and Handling Considerations

  • Thermal stability : Decomposes above 200°C (TGA data).

  • pH sensitivity : Hydroxyl group undergoes β-elimination at pH > 10.

  • Storage : −20°C under inert gas (N₂/Ar) to prevent oxidation .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound ID CAS Number Molecular Formula Substituents/Modifications Purity
QK-2958 (Target) 1932002-54-4 C14H19FN2O3 trans-4-(aminomethyl)-3-F-4-OH-piperidine 95%
QK-2927 1951439-12-5 C14H20ClN2O2 trans-3-amino-4-methylpiperidine (HCl salt) 95%
QK-2929 1951439-14-7 C14H20ClN2O2 trans-5-amino-2-methylpiperidine (HCl salt) 95%
SS-3953 80909-49-5 C18H16FNO2 trans-4-(4-fluorophenyl)pyrrolidine-3-COOH 95%

Functional Group and Stereochemical Analysis

QK-2958 vs. QK-2927/QK-2929: Substituent Position: QK-2958 features 3-F and 4-OH groups, while QK-2927 and QK-2929 lack fluorine and hydroxyl groups but include methyl and amino substituents at distinct positions (3-amino-4-methyl and 5-amino-2-methyl, respectively). The trans configuration in all three ensures comparable stereochemical rigidity. Solubility: QK-2927 and QK-2929, as hydrochloride salts, likely exhibit higher aqueous solubility than QK-2958, which lacks ionizable groups beyond the aminomethyl moiety.

QK-2958 vs. SS-3953: Core Structure: SS-3953 is a pyrrolidine derivative, a 5-membered ring, versus the 6-membered piperidine in QK-2956. This difference alters ring strain and conformational flexibility. Functional Groups: SS-3953 contains a carboxylic acid (-COOH) and 4-fluorophenyl group, making it more polar and acidic than QK-2957. The latter’s aminomethyl group offers nucleophilic reactivity, which is absent in SS-3958.

Q & A

Q. What are the recommended synthetic routes for trans-Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate, and how can reaction yields be optimized?

Methodological Answer: A common approach involves coupling a piperidine precursor with a benzyl-protecting group. For example, substituting 4-(aminomethyl)-1-piperidinecarboxylate derivatives under nucleophilic conditions (e.g., with fluorinated reagents for fluorination at C3) can yield the target compound. Reaction optimization includes:

  • Temperature control : Maintaining 0–5°C during fluorination to minimize side reactions.
  • Catalyst selection : Using Pd/C or PtO₂ for hydrogenation steps to preserve stereochemistry.
  • Yield improvement : Iterative purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the trans-isomer .
    Example: In analogous syntheses, yields of 89% were achieved using N-Cbz-protected intermediates and controlled deprotection .

Q. How can NMR and HPLC be utilized to confirm the structural integrity and purity of this compound?

Methodological Answer:

  • 1H NMR : Key diagnostic peaks include the benzyloxy group (δ 5.1–5.2 ppm, singlet), piperidine protons (δ 2.7–3.5 ppm, multiplet), and hydroxyl/amine protons (broad signals at δ 1.5–2.0 ppm). The trans-configuration is confirmed by coupling constants (e.g., J = 10–12 Hz for axial-equatorial protons) .
  • HPLC : Use a C18 column with a methanol/buffer mobile phase (65:35 v/v, pH 4.6 adjusted with acetic acid) to assess purity. Retention times should align with reference standards, and peaks >95% area indicate high purity .

Q. What storage conditions ensure the stability of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carbamate group.
  • Light sensitivity : Protect from UV exposure using amber glassware.
  • Moisture control : Include desiccants (silica gel) to avoid degradation via hydroxyl group reactivity .

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats.
  • Ventilation : Use fume hoods for weighing and synthesis steps due to potential amine/fluorine volatilization.
  • First aid : Immediate eye/skin flushing with water for 15 minutes if exposed; consult a physician due to uncharacterized toxicity .

Advanced Research Questions

Q. How can molecular docking simulations predict the biological activity of derivatives of this compound?

Methodological Answer:

  • Force field parameterization : Use GAFF/AMBER for ligand parameterization and dock into target proteins (e.g., kinases) using AutoDock Vina.
  • Binding affinity analysis : Compare docking scores (ΔG) of the trans-isomer vs. cis-configurations to identify stereochemical preferences.
  • Validation : Cross-reference with experimental IC₅₀ values from enzymatic assays .

Q. What strategies resolve contradictions in reported toxicity data for piperidine-carboxylate analogs?

Methodological Answer:

  • In vitro assays : Conduct MTT assays on HepG2 cells to assess acute cytotoxicity.
  • Metabolite profiling : Use LC-MS to identify reactive intermediates (e.g., fluorinated byproducts) that may explain discrepancies.
  • Literature reconciliation : Compare studies with matched experimental conditions (e.g., pH, solvent) to isolate variables .

Q. How does the 3-fluoro and 4-hydroxy substitution influence solubility and formulation?

Methodological Answer:

  • Solubility screening : Test in DMSO, PBS, and PEG-400 at 25°C. The fluorine atom enhances lipid solubility (logP ~2.5), while the hydroxyl group necessitates co-solvents (e.g., 10% cyclodextrin) for aqueous formulations.
  • Salt formation : Explore hydrochloride or citrate salts to improve bioavailability .

Q. What chromatographic techniques separate cis/trans isomers during purification?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with n-hexane/isopropanol (90:10) at 1.0 mL/min. Trans-isomers typically elute earlier due to reduced steric hindrance.
  • Preparative TLC : Silica gel GF₂₅₄ plates with dichloromethane/methanol (95:5) for small-scale separation .

Q. How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?

Methodological Answer:

  • Analog synthesis : Replace the benzyl group with heteroaromatic rings (e.g., pyridyl) to modulate binding.
  • Biological testing : Screen analogs against a kinase panel (e.g., EGFR, VEGFR) to identify substituents enhancing selectivity.
  • Data correlation : Use CoMFA models to link electronic properties (e.g., Hammett σ) to inhibitory potency .

Q. What computational methods validate the stereochemical assignment of the 4-hydroxypiperidine moiety?

Methodological Answer:

  • Density functional theory (DFT) : Calculate NMR chemical shifts (B3LYP/6-311+G(d,p)) and compare with experimental data.
  • X-ray crystallography : Resolve crystal structures of co-crystallized derivatives (e.g., with tartaric acid) to confirm absolute configuration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Reactant of Route 2
trans-Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate

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